2-(3-Chloro-4-methylphenyl)acetaldehyde
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Overview
Description
2-(3-Chloro-4-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9ClO It is a derivative of acetaldehyde, where the hydrogen atoms are substituted by a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)acetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-methylbenzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Chloro-4-methylbenzoic acid.
Reduction: 2-(3-Chloro-4-methylphenyl)ethanol.
Substitution: 2-(3-Methoxy-4-methylphenyl)acetaldehyde.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)acetaldehyde involves its interaction with specific molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, while in reduction reactions, it is converted to an alcohol. The chloro group can participate in nucleophilic aromatic substitution, where it is replaced by a nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methylphenyl)acetaldehyde
- 2-(3-Chloro-4-methylphenyl)ethanol
- 3-Chloro-4-methylbenzaldehyde
Uniqueness
2-(3-Chloro-4-methylphenyl)acetaldehyde is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis in organic chemistry.
Properties
Molecular Formula |
C9H9ClO |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
WOGRNQUBKPXKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=O)Cl |
Origin of Product |
United States |
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